5-Ethylthiophene-2-sulfonohydrazide

Antimicrobial discovery Drug-resistant pathogens Agricultural bactericides

Research on thiophene sulfonohydrazides often uses generic analogs, introducing uncontrolled variability in SAR and biological outcomes. This 5-ethyl derivative offers distinct lipophilicity (XLogP3≈1) and electron-donating character for reproducible results. - **Antibacterial lead:** MIC 8-16 µg/mL against drug-resistant S. aureus & E. coli (MRSA/ESBL models) - **Kinase chem. probe:** Moderate logP optimizes ADME; patent claims enhanced isoform selectivity - **SAR & method dev.:** Steric/electronic handle distinct from 5-chloro or H-analogs - **Supply:** BenchChem - in stock, global shipping, technical data sheet available

Molecular Formula C6H10N2O2S2
Molecular Weight 206.28
CAS No. 78380-36-6
Cat. No. B2642598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethylthiophene-2-sulfonohydrazide
CAS78380-36-6
Molecular FormulaC6H10N2O2S2
Molecular Weight206.28
Structural Identifiers
SMILESCCC1=CC=C(S1)S(=O)(=O)NN
InChIInChI=1S/C6H10N2O2S2/c1-2-5-3-4-6(11-5)12(9,10)8-7/h3-4,8H,2,7H2,1H3
InChIKeyZOYGRWDTBMUPTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Ethylthiophene-2-sulfonohydrazide Procurement Guide


5-Ethylthiophene-2-sulfonohydrazide (CAS 78380-36-6) is a thiophene-based sulfonohydrazide derivative with the molecular formula C6H10N2O2S2 and molecular weight of 206.3 g/mol . The compound features a thiophene ring substituted with an ethyl group at the 5-position and a sulfonohydrazide (-SO2NHNH2) moiety at the 2-position. The 5-ethyl substituent increases lipophilicity relative to unsubstituted thiophene-2-sulfonohydrazide (XLogP3 = 1 vs. lower for unsubstituted analog) and modulates electronic properties of the heterocyclic core, which influences both reactivity and potential biological interactions [1]. As a sulfonohydrazide, it serves as a versatile synthetic intermediate capable of undergoing condensation with carbonyl compounds to form sulfonylhydrazones, cyclization to heterocycles, and oxidation to sulfonyl radicals or thiosulfonates [2].

1 Versatile sulfonohydrazide intermediate for condensation, cyclization, and oxidative coupling
2 Ethyl substitution provides reported moderate lipophilicity profile for membrane permeability studies
3 Electron-donating 5-ethyl thiophene scaffold supports SAR exploration and electronic-property control

5-Ethylthiophene-2-sulfonohydrazide Substitution Risks


Substitution of 5-Ethylthiophene-2-sulfonohydrazide with unsubstituted thiophene-2-sulfonohydrazide (CAS 52260-00-1) or 5-chlorothiophene-2-sulfonohydrazide (CAS 78380-28-6) fundamentally alters both the synthetic trajectory and downstream properties of the derived products. The 5-ethyl substituent confers a specific lipophilic-hydrophilic balance (XLogP3 ≈ 1) and electron-donating character that distinguishes it from the electron-withdrawing 5-chloro analog and the unsubstituted parent [1]. In sulfonylhydrazone-based antibacterial series, alkyl substitution patterns on the sulfonyl-bearing ring have been shown to modulate activity through altered membrane permeability and target binding [2]. Furthermore, the ethyl group provides a distinct steric environment that influences regioselectivity in cyclization and coupling reactions—a parameter that cannot be replicated by methyl, hydrogen, or halogen substituents [3]. Procurement of a generic thiophene sulfonohydrazide without the 5-ethyl group therefore introduces uncontrolled variability in both synthetic outcomes and biological screening results.

! Unsubstituted thiophene-2-sulfonohydrazide lacks the 5-ethyl group; lipophilicity and electronic profile may shift synthetic outcomes and bioactivity context.
! 5-Chlorothiophene-2-sulfonohydrazide bears an electron-withdrawing substituent; thiophene electronics diverge, potentially altering reactivity and target-interaction patterns.
! Generic thiophene sulfonohydrazide without defined 5-substitution introduces uncontrolled steric/electronic variability; direct substitution may compromise SAR reproducibility.

5-Ethylthiophene-2-sulfonohydrazide Procurement Evidence


Antibacterial Activity Against Drug-Resistant Strains

5-Ethylthiophene-2-sulfonohydrazide demonstrated antibacterial activity against drug-resistant strains of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 16 µg/mL, as reported in a 2023 ChemRxiv preprint [1]. In comparison, structurally related sulfonylhydrazones evaluated in a QSAR study exhibited MIC values spanning from 32 to >128 µg/mL against standard S. aureus and E. coli strains [2]. This suggests that the 5-ethylthiophene sulfonohydrazide scaffold may offer a potency advantage over certain sulfonylhydrazone analogs, though direct head-to-head comparison data under identical assay conditions is currently absent.

Antibacterial MIC
Reported
8–16 µg/mL (target) vs 32–>128 µg/mL (comparator)
Supports antimicrobial screening context; not head-to-head comparison
Target: drug-resistant clinical isolates; comparator: standard ATCC strains
Antimicrobial discovery Drug-resistant pathogens Agricultural bactericides

Lipophilicity Compared to Unsubstituted Parent

The 5-ethyl substituent on 5-Ethylthiophene-2-sulfonohydrazide confers an XLogP3 value of approximately 1, indicating moderate lipophilicity suitable for membrane permeability in both pharmaceutical and agrochemical applications . In contrast, the unsubstituted parent compound thiophene-2-sulfonohydrazide (CAS 52260-00-1) possesses a lower molecular weight (178.2 g/mol) and reduced lipophilicity due to the absence of the ethyl group [1]. This 5-ethyl modification increases the compound's calculated partition coefficient by an estimated 0.3-0.5 log units relative to the unsubstituted analog, based on established additive fragment contributions for alkyl substitution on aromatic heterocycles.

Lipophilicity (XLogP3)
Class-level
Target ~1 (calc.) vs unsubstituted
May support membrane-permeability and ADME model context
Calculated property; fragment-based additive estimation
Synthetic versatility
Class-level
Sulfonohydrazide moiety enables condensation with aldehydes/ketones, cyclocondensation, and oxidative coupling; 5-ethyl modulates steric/electronic environment
Provides access to 5-ethyl-substituted thiophene derivatives for methodology studies
Reactivity inferred from sulfonohydrazide class
Kinase selectivity patent
Data to verify
Derivatives claimed to show enhanced kinase isoform selectivity; quantitative selectivity indices not publicly disclosed
Supports kinase inhibitor research context; selectivity requires independent verification
Patent summary; no numerical selectivity data
Electronic substituent effect
Data to verify
5-Ethyl: electron-donating (+I, hyperconjugation); 5-Chloro: electron-withdrawing (-I); Hammett σp: -0.15 vs +0.23
Supports SAR; electronic profile may influence reactivity and target-interaction context
Qualitative comparison; source for Hammett values not cited
Drug design ADME optimization Bioavailability prediction

Sulfonohydrazide as a Precursor for Thioethers and Heterocycles

Sulfonohydrazides bearing the -SO2NHNH2 moiety have been established as versatile synthetic intermediates for the construction of thioether derivatives and heterocyclic scaffolds [1]. In a 2020 study by Li et al., a series of novel thioether derivatives containing a sulfonohydrazide moiety were synthesized and evaluated for in vitro antibacterial activity against Xanthomonas oryzae pv. oryzae and Xanthomonas axonopodis pv. citri [1]. 5-Ethylthiophene-2-sulfonohydrazide, with its reactive hydrazine terminal, can undergo analogous transformations—including condensation with aldehydes/ketones, cyclocondensation with α,β-unsaturated carbonyls, and oxidative coupling to form sulfonyl radicals or thiosulfonates—with the 5-ethyl group providing distinct steric and electronic modulation relative to unsubstituted or halogenated thiophene sulfonohydrazides.

Synthetic versatility
Class-level
Sulfonohydrazide moiety enables condensation with aldehydes/ketones, cyclocondensation, and oxidative coupling; 5-ethyl modulates steric/electronic environment
Provides access to 5-ethyl-substituted thiophene derivatives for methodology studies
Reactivity inferred from sulfonohydrazide class
Organic synthesis methodology Sulfur chemistry Heterocycle construction

Patent-Backed Kinase Inhibitor Selectivity

Patent literature indicates that derivatives of 5-Ethylthiophene-2-sulfonohydrazide exhibit enhanced selectivity for specific kinase isoforms, with claims of reduced off-target effects relative to broader-spectrum kinase inhibitor scaffolds [1]. The patent claims that the 5-ethylthiophene-2-sulfonohydrazide core, when elaborated into more complex structures, provides improved isoform selectivity—a critical parameter for developing kinase inhibitors with favorable therapeutic windows. While quantitative selectivity indices (e.g., fold-selectivity over off-target kinases) are not publicly disclosed in the accessible patent summary, the explicit identification of this specific scaffold for selectivity optimization distinguishes it from other thiophene sulfonohydrazide variants not cited in kinase inhibitor patents.

Kinase selectivity patent
Data to verify
Derivatives claimed to show enhanced kinase isoform selectivity; quantitative selectivity indices not publicly disclosed
Supports kinase inhibitor research context; selectivity requires independent verification
Patent summary; no numerical selectivity data
Kinase inhibition Target selectivity Cancer therapeutics

Electron-Donating vs. Electron-Withdrawing Substituent

5-Ethylthiophene-2-sulfonohydrazide (CAS 78380-36-6) features an electron-donating ethyl group at the 5-position, which contrasts fundamentally with the electron-withdrawing 5-chloro analog 5-chlorothiophene-2-sulfonohydrazide (CAS 78380-28-6) . The ethyl substituent increases electron density on the thiophene ring through hyperconjugation and inductive donation, whereas the chloro substituent withdraws electron density via inductive (-I) effects. This electronic divergence alters the reactivity of the thiophene ring toward electrophilic aromatic substitution, the acidity of the sulfonohydrazide N-H protons, and the redox properties of the heterocycle—all of which cascade into distinct synthetic outcomes and potential biological target interactions. For applications requiring an electron-rich thiophene core, the 5-ethyl analog is the appropriate selection; for electron-deficient thiophene systems, the 5-chloro analog is indicated.

Electronic substituent effect
Data to verify
5-Ethyl: electron-donating (+I, hyperconjugation); 5-Chloro: electron-withdrawing (-I); Hammett σp: -0.15 vs +0.23
Supports SAR; electronic profile may influence reactivity and target-interaction context
Qualitative comparison; source for Hammett values not cited
Structure-activity relationship Electronic effects Heterocyclic chemistry

5-Ethylthiophene-2-sulfonohydrazide Application Scenarios


Antibacterial Lead Discovery Against Resistant Strains

Based on reported MIC values of 8-16 µg/mL against drug-resistant S. aureus and E. coli [1], 5-Ethylthiophene-2-sulfonohydrazide is positioned as a candidate for primary antibacterial screening in both pharmaceutical and agricultural bactericide discovery programs. This application scenario leverages the compound's direct antibacterial activity data to prioritize it within screening cascades, particularly for programs targeting methicillin-resistant S. aureus (MRSA) or extended-spectrum beta-lactamase (ESBL)-producing Enterobacteriaceae where novel chemotypes are urgently needed.

Lipophilicity-Optimized Kinase Inhibitor Scaffold

The compound's XLogP3 value of approximately 1 , combined with patent claims of enhanced kinase isoform selectivity for its derivatives [2], supports its use as a starting scaffold in kinase inhibitor medicinal chemistry programs. The moderate lipophilicity offers a balanced starting point for ADME optimization—sufficiently lipophilic for membrane permeability yet amenable to further polarity introduction without exceeding drug-like property thresholds. Researchers can elaborate the sulfonohydrazide moiety via condensation with diverse aldehydes or ketones to generate sulfonylhydrazone libraries for kinase profiling.

Electrophilic and Radical Sulfur Chemistry

5-Ethylthiophene-2-sulfonohydrazide serves as a substrate for developing and optimizing sulfonohydrazide-based synthetic methodologies, including thioether synthesis [3], sulfonyl radical generation, and heterocycle construction. The 5-ethyl substituent provides a distinct steric and electronic environment that allows methodology developers to assess substituent tolerance and regioselectivity in novel transformations, with the 5-position acting as a non-interfering handle that can be retained or elaborated in downstream products.

Comparative SAR: 5-Alkyl vs. 5-Halo Sulfonohydrazides

Given the electronic contrast between the 5-ethyl (electron-donating) and 5-chloro (electron-withdrawing) analogs , 5-Ethylthiophene-2-sulfonohydrazide is ideally suited for comparative SAR studies exploring the impact of thiophene ring electronics on biological activity, reactivity, or material properties. This scenario is particularly relevant for academic and industrial groups conducting systematic investigations of 5-substituted thiophene sulfonohydrazide series to establish predictive electronic-activity relationships.

Application
Selection Property
Validation Focus
Antimicrobial screening against drug-resistant strains
Reported MIC in resistant S. aureus & E. coli
Strain-panel verification and assay-condition standardization
Kinase inhibitor selectivity studies
Patent-derived thiophene sulfonohydrazide scaffold
Kinase panel profiling and selectivity verification
Sulfonohydrazide-based synthetic methodology
Reactive sulfonohydrazide functionality
Substituent tolerance and regioselectivity in condensation/cyclization
Comparative SAR: 5-alkyl vs 5-halo thiophene series
Electron-donating 5-ethyl substituent
Electronic-activity relationship profiling across substituent types

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Ethylthiophene-2-sulfonohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.